3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Medicinal Chemistry Drug Discovery ADME

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1823895-51-7) is a fluorinated cyclohexane derivative featuring a trifluoromethoxy group at the 3-position and a carboxylic acid functionality. With a molecular weight of 212.17 g/mol and a predicted logP of 2.735, this compound serves as a versatile intermediate in medicinal chemistry and materials science, offering distinct physicochemical properties compared to non-fluorinated or differently substituted analogs.

Molecular Formula C8H11F3O3
Molecular Weight 212.168
CAS No. 1823895-51-7
Cat. No. B2466577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid
CAS1823895-51-7
Molecular FormulaC8H11F3O3
Molecular Weight212.168
Structural Identifiers
SMILESC1CC(CC(C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
InChIKeyWUWTUKRPGKAVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1823895-51-7): Fluorinated Cyclohexane Building Block with Enhanced Lipophilicity


3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1823895-51-7) is a fluorinated cyclohexane derivative featuring a trifluoromethoxy group at the 3-position and a carboxylic acid functionality . With a molecular weight of 212.17 g/mol and a predicted logP of 2.735, this compound serves as a versatile intermediate in medicinal chemistry and materials science, offering distinct physicochemical properties compared to non-fluorinated or differently substituted analogs .

Core Scaffold Fluorinated cyclohexane with -OCF3 and -COOH
Lipophilicity Enhanced logP profile for hydrophobic target engagement
Derivatization Carboxylic acid handle for amide/ester coupling

Why 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid Cannot Be Replaced by Unsubstituted or Methoxy Analogs in Critical Applications


The trifluoromethoxy (-OCF3) substituent imparts a unique combination of high lipophilicity, altered conformational preference, and distinct electronic effects that cannot be replicated by methoxy (-OCH3) or unsubstituted cyclohexane carboxylic acids [1]. Compared to the methoxy analog, the -OCF3 group increases logP by approximately 1.5 units, dramatically affecting membrane permeability and distribution [2]. Furthermore, the conformational free energy (A value) of -OCF3 (0.79 kcal/mol) differs substantially from that of -CF3 (2.4-2.5 kcal/mol), leading to different axial/equatorial equilibria and, consequently, distinct 3D molecular shapes [3]. These differences preclude simple substitution in structure-activity relationships (SAR) studies and synthetic route optimization.

Lipophilicity profile mismatch
Trifluoromethoxy substitution yields a marked logP increase versus methoxy or unsubstituted analogs, altering permeability and distribution prediction.
Conformational preference differs
The -OCF3 group exhibits a smaller A value than -CF3, shifting axial/equatorial equilibria and resulting in distinct 3D molecular shapes.
Electronic modulation of acid strength
The electron-withdrawing effect lowers the carboxylic acid pKa, affecting ionization state and target binding compared to non-fluorinated cyclohexane acids.

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid: Quantified Differentiation Versus Key Analogs


Lipophilicity Enhancement: 3-OCF3 vs. 3-OCH3 Cyclohexane Carboxylic Acids

The 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid (target) exhibits a calculated logP of 2.735, whereas its 3-methoxy analog (3-methoxycyclohexane-1-carboxylic acid, mixture of cis and trans) displays a logP of 1.28 . This represents a substantial increase in lipophilicity of approximately 1.45 log units, driven by the trifluoromethoxy group. This difference aligns with class-level observations showing that an aliphatic -OCF3 group increases LogD by 0.7–1.4 units compared to -OCH3 [1].

Lipophilicity Enhancement
Reported
ΔlogP = +1.455
Supports CNS exposure optimization
Predicted logP; experimental verification advised
Medicinal Chemistry Drug Discovery ADME Physicochemical Properties

Conformational Preference: OCF3 vs. CF3 A Value Comparison

The conformational free energy (A value) of the -OCF3 group on a cyclohexane ring was experimentally determined to be 0.79 kcal/mol by dynamic 19F NMR spectroscopy [1]. In contrast, the A value for the -CF3 (trifluoromethyl) group is significantly larger, ranging from 2.4 to 2.5 kcal/mol [2]. This 3-fold difference in A value means that the -OCF3 substituent has a much weaker equatorial preference, leading to a different axial/equatorial equilibrium ratio in solution.

Conformational Preference
Head-to-head
A value OCF3 0.79 vs. CF3 2.4–2.5 kcal/mol
Alters axial/equatorial equilibrium
Dynamic 19F NMR, 298 K
Medicinal Chemistry Conformational Analysis Structure-Based Design Fluorine Chemistry

Lipophilicity Impact of Aliphatic OCF3 vs. OCH3: Class-Level Quantification

In a systematic study of aliphatic compounds, the replacement of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group increased lipophilicity by 0.7 to 1.4 LogD units, an effect comparable to that of a trifluoromethyl (-CF3) substitution [1]. This class-level data supports the observed logP increase in the target compound and confirms that the -OCF3 group provides a predictable, quantifiable boost in lipophilicity.

Lipophilicity Class Trend
Class-level
+0.7 to +1.4 LogD units
Predictable lipophilicity boost for ADME profiling
Shake-flask, pH 7.4; scaffold-dependent
Medicinal Chemistry Drug Design Physicochemical Properties Fluorine Chemistry

Metabolic Stability Trade-off: OCF3 vs. OCH3 and CF3 in Aliphatic Series

Contrary to the common assumption that fluorination universally improves metabolic stability, a dedicated study of aliphatic compounds found that the trifluoromethoxy group typically decreases microsomal stability compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) analogs, except in specific N-alkoxy(sulfon)amide series [1]. This finding is critical for medicinal chemists selecting building blocks for lead optimization.

Metabolic Stability Note
Class-level
OCF3 may reduce microsomal stability vs. OCH3/CF3
Informs metabolic soft-spot assessment
Exceptions exist; assay verification needed
Drug Metabolism ADME Medicinal Chemistry Fluorine Chemistry

Acid Strength Modulation: Electron-Withdrawing Effect of OCF3 on pKa

The trifluoromethoxy group exerts a significant electron-withdrawing inductive effect, which lowers the pKa of the adjacent carboxylic acid. While direct pKa data for 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid is not available, the 4-positional isomer (4-(trifluoromethoxy)cyclohexane-1-carboxylic acid) has a reported pKa of approximately 3.8 . In contrast, unsubstituted cyclohexanecarboxylic acid has a pKa of 4.48–4.90 . This ~0.7–1.1 unit decrease in pKa translates to a roughly 5- to 12-fold increase in the proportion of ionized (carboxylate) form at physiological pH (7.4).

Acid Strength Modulation
Class-level
pKa ≈ 3.8 (vs. 4.5–4.9 unsubstituted)
Increases ionized fraction at pH 7.4
Inferred from 4-positional isomer data
Physicochemical Properties Medicinal Chemistry Ionization Fluorine Chemistry

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: CNS Drug Discovery Building Block

The 1.45-log-unit increase in lipophilicity relative to the methoxy analog (Section 3, Evidence 1) makes 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid a strategic choice for optimizing blood-brain barrier permeability. Researchers developing CNS-targeting small molecules can leverage this predictable lipophilicity boost to improve brain exposure while maintaining the cyclohexane core's conformational constraints. The unique A value of the -OCF3 group (0.79 kcal/mol) further allows fine-tuning of molecular shape for optimal target engagement [1].

Lead Optimization: Balancing Lipophilicity and Metabolic Stability

Based on class-level data showing a 0.7–1.4 LogD increase upon -OCF3 substitution (Section 3, Evidence 3) alongside a potential metabolic stability penalty (Section 3, Evidence 4), this building block is best deployed in lead optimization campaigns where increased lipophilicity is the primary goal and metabolic soft spots can be independently addressed. The quantifiable LogD shift allows medicinal chemists to accurately predict the impact on ADME properties when incorporating this scaffold [2].

Physicochemical Property Optimization: Ionization State Control

The electron-withdrawing nature of the -OCF3 group lowers the pKa of the carboxylic acid by approximately 0.7–1.1 units compared to unsubstituted cyclohexanecarboxylic acid (Section 3, Evidence 5). This property can be exploited to fine-tune the fraction of ionized species at physiological pH, thereby modulating solubility, permeability, and target binding. This is particularly relevant for drug candidates where the carboxylic acid is a key pharmacophore or solubilizing group .

Materials Science: Precursor for Fluorinated Liquid Crystals

Compounds containing the trifluoromethoxycyclohexane motif have been shown to exhibit enhanced thermal stability and favorable electro-optical properties in liquid crystal applications [3]. 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid serves as a versatile precursor for synthesizing such advanced materials, offering a cyclohexane core that provides the necessary rigidity and conformational control for mesogenic behavior [1].

Application
Selection Property
Validation Focus
CNS Drug Candidate Synthesis
Enhanced lipophilicity from -OCF3
Brain permeability assay verification
Lead Optimization: Lipophilicity–Stability Balance
Quantifiable LogD shift with stability review
Microsomal stability, ADME profiling
Ionization State Control
Electron-withdrawing effect on pKa
pKa measurement, solubility-permeability profiling
Fluorinated Liquid Crystal Precursor
Thermal and electro-optical stability
Mesogenic behavior, thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.